molecular formula C29H34N4 B14371821 4,4'-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) CAS No. 90540-41-3

4,4'-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline)

Katalognummer: B14371821
CAS-Nummer: 90540-41-3
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: VBWPIXVXXSPRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is a fluorescent organic molecule known for its unique emission properties. This compound is particularly notable for its ability to undergo significant shifts in emission spectra based on its environment, making it a valuable tool in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) typically involves the reaction of 6-methylphthalazine with N,N-diethylaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like nitro or halogen groups .

Wissenschaftliche Forschungsanwendungen

4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) has several scientific research applications:

Wirkmechanismus

The mechanism by which 4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) exerts its effects is primarily through its fluorescent properties. The compound’s emission can be tuned by altering its environment, such as changing the solvent or pH. This tunability is due to the protonation of tertiary amine groups, which affects the electronic structure and, consequently, the emission properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-(6-Methylphthalazine-1,4-diyl)bis(N,N-diethylaniline) is unique due to its significant emission tunability based on environmental factors. This property makes it particularly valuable for applications requiring precise control over fluorescence, such as in cellular imaging and optoelectronic devices .

Eigenschaften

CAS-Nummer

90540-41-3

Molekularformel

C29H34N4

Molekulargewicht

438.6 g/mol

IUPAC-Name

4-[4-[4-(diethylamino)phenyl]-6-methylphthalazin-1-yl]-N,N-diethylaniline

InChI

InChI=1S/C29H34N4/c1-6-32(7-2)24-15-11-22(12-16-24)28-26-19-10-21(5)20-27(26)29(31-30-28)23-13-17-25(18-14-23)33(8-3)9-4/h10-20H,6-9H2,1-5H3

InChI-Schlüssel

VBWPIXVXXSPRND-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C2=NN=C(C3=C2C=CC(=C3)C)C4=CC=C(C=C4)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.